Cas no 1279031-09-2 (Galanthamine-O-methyl-d3)

Galanthamine-O-methyl-d3 is a deuterated analog of galanthamine, where three hydrogen atoms are replaced with deuterium at the O-methyl position. This isotopic labeling enhances the compound's utility in pharmacokinetic and metabolic studies, providing improved detection sensitivity and accuracy in mass spectrometry analyses. The incorporation of deuterium minimizes metabolic interference, allowing for clearer tracking of the parent compound and its metabolites in biological systems. This makes Galanthamine-O-methyl-d3 particularly valuable in research involving cholinesterase inhibition and neurodegenerative disease models. Its stable isotopic form ensures reliable data reproducibility, supporting advanced investigations in drug metabolism and mechanistic studies.
Galanthamine-O-methyl-d3 structure
Galanthamine-O-methyl-d3 structure
Product Name:Galanthamine-O-methyl-d3
CAS No:1279031-09-2
MF:C17H21NO3
MW:290.37203001976
CID:1063524
PubChem ID:45039329
Update Time:2025-10-14

Galanthamine-O-methyl-d3 Chemical and Physical Properties

Names and Identifiers

    • Galanthamine-O-methyl-d3
    • Galantamina-d3
    • Galantamin-d3
    • Galantamine-d3
    • Jilkon-d3
    • Lycoremin-d3
    • Lycoremine-d3
    • (13,13,13-~2~H_3_)Galanthamine
    • HY-76299S1
    • (1S,12S,14R)-9-(?H?)methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0?,??.0?,??]heptadeca-6(17),7,9,15-tetraen-14-ol
    • (1S,12S,14R)-4-methyl-9-(trideuteriomethoxy)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
    • CS-0200929
    • DTXSID80661991
    • 1279031-09-2
    • Inchi: 1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1/i2D3
    • InChI Key: ASUTZQLVASHGKV-WGBMMLDESA-N
    • SMILES: O1C2C(=CC=C3CN(C)CC[C@]4(C=C[C@@H](C[C@H]14)O)C=23)OC([2H])([2H])[2H]

Computed Properties

  • Exact Mass: 290.17100
  • Monoisotopic Mass: 290.17097377g/mol
  • Isotope Atom Count: 3
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 1
  • Complexity: 440
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 41.9Ų

Experimental Properties

  • Melting Point: 115-118°C
  • Solubility: Methanol (Slightly)
  • PSA: 41.93000
  • LogP: 1.78820

Galanthamine-O-methyl-d3 Security Information

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